molecular formula C19H15N3O4 B2640054 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1421523-24-1

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2640054
CAS No.: 1421523-24-1
M. Wt: 349.346
InChI Key: VYOUUYFZRUKOBM-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide (: 1421523-24-1) is a synthetic hybrid molecule of significant interest in medicinal chemistry research. It features a 4-oxo-4H-chromene-2-carboxamide moiety linked to a 5-(furan-2-yl)-1-methyl-1H-pyrazole scaffold. This compound is provided for research applications and is not intended for diagnostic or therapeutic use. The core structure of this compound combines two pharmacologically privileged scaffolds. The 4-oxo-4H-chromene (chromanone) core is a recognized versatile heterobicyclic template in drug discovery. Chromanone derivatives have been extensively reported in scientific literature to exhibit a wide spectrum of biological activities, including anticancer , antimicrobial , antioxidant , and anti-inflammatory properties . The pyrazole ring is another prominent heterocycle in agrochemical and pharmaceutical research; pyrazole derivatives are known for their potent antifungal activity, with some, like certain pyrazole carboxamides, acting by disrupting mitochondrial function and cellular respiration in pathogens . Furthermore, the furan heterocycle is commonly found in bioactive molecules and natural products, contributing to various therapeutic effects . The strategic fusion of these distinct heterocyclic systems into a single molecule makes this compound a valuable chemical tool for researchers. It is particularly useful for exploring new structure-activity relationships (SAR) , screening for novel biological activities , and investigating multi-target therapeutic approaches in areas such as oncology and infectious diseases . Researchers can utilize this compound to probe complex biological pathways and contribute to the development of new lead compounds. This product is strictly for research purposes and is not for human consumption or use in diagnostics.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-22-14(17-7-4-8-25-17)9-12(21-22)11-20-19(24)18-10-15(23)13-5-2-3-6-16(13)26-18/h2-10H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUUYFZRUKOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's synthesis, mechanisms of action, and its biological implications based on recent research findings.

The synthesis of this compound typically involves several steps, including the formation of furan and pyrazole intermediates followed by their coupling with a chromene derivative. The general reaction pathway includes:

  • Formation of Furan and Pyrazole Rings :
    • The furan ring can be synthesized from furfural under acidic conditions.
    • The pyrazole ring is often formed by reacting hydrazine with diketones or β-keto esters.
  • Coupling Reaction :
    • The final product is obtained by coupling the furan and pyrazole intermediates with 4-oxo-4H-chromene derivatives using appropriate coupling agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been shown to exhibit significant broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens. Notably, it demonstrated comparable efficacy to established antibiotics like ciprofloxacin against E. coli DNA gyrase B with an IC50 of approximately 9.80 µM .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro assays have indicated that it stabilizes human red blood cell membranes, which correlates with its potential to mitigate inflammatory responses. The stabilization percentages observed ranged from 86.70% to 99.25% in different assays .

Anticancer Potential

In terms of anticancer activity, this compound has shown promising results in cytotoxicity assays against various cancer cell lines. Its IC50 values in these assays suggest a significant ability to inhibit cancer cell proliferation while exhibiting low cytotoxicity to normal cells .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes such as DNA gyrase B, inhibiting their activity and thus disrupting bacterial DNA replication.
  • Protein Binding : The benzamide moiety plays a critical role in binding to various biomolecules, potentially altering their function and contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameMIC (µg/mL)IC50 (µM)Biological Activity
N-(5-(furan-2-yl)-1-methylpyrazolyl)methyl-benzamide1012Antimicrobial
N-(5-(furan-2-yl)-1-methylpyrazolyl)methyl-thiazole1515Anticancer
N-(5-(furan-2-y)-1-methylpyrazolyl)methyl-chromene59.8Antimicrobial & Anticancer

Case Studies

Several studies have focused on the biological activities of related compounds that share structural similarities with N-(5-(furan-2-y)-1-methylpyrazolyl)methyl derivatives. These studies provide a foundation for understanding the broader implications of this compound's biological activities:

  • Study on Antimicrobial Agents : A recent study demonstrated that benzofuran–pyrazole-based compounds exhibited significant antimicrobial activity, with one compound showing high antioxidant properties alongside anti-inflammatory effects .
  • Cytotoxicity Assays : Research involving various derivatives indicated that modifications in the chemical structure could enhance anticancer activity while minimizing cytotoxicity towards normal cells .

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Derivatives

describes pyrazole-carboxamide derivatives (e.g., compounds 3a–3p ) synthesized via EDCI/HOBt-mediated coupling . Key structural differences include:

Table 1: Physical and Spectroscopic Comparison
Property Target Compound* Compound 3a Compound 3d
Melting Point (°C) Not reported 133–135 181–183
Yield (%) Not reported 68 71
Key IR Absorptions Expected C=O (chromene, carboxamide), furan C-O C=O (1637 cm⁻¹), CN (2230 cm⁻¹) C=O (1637 cm⁻¹), C-F (1404 cm⁻¹)
^1H-NMR Features Anticipated furan protons (~6.5–7.5 ppm), pyrazole-CH3 (~2.6 ppm) Aryl protons (7.4–7.6 ppm), CH3 (2.6 ppm) Fluorophenyl protons (7.2–7.5 ppm)

*Note: Experimental data for the target compound is unavailable; properties are inferred from structural analogs.

Nitrofuran Carboxamides

highlights nitrofuran derivatives (e.g., 22a) with trypanocidal activity . Key distinctions:

  • Functional Groups: 22a contains a nitro group (-NO₂), a strong electron-withdrawing moiety absent in the target compound. This difference may reduce the target’s redox reactivity but improve stability.
  • Biological Activity: Nitrofurans like 22a exhibit potent trypanocidal effects due to nitro group bioactivation. The target’s chromene-carboxamide may shift activity toward kinase or protease inhibition.

Ranitidine-Related Furan Derivatives

–4 describes ranitidine analogs with dimethylamino-methylfuran and sulphanyl linkages . Comparisons include:

  • Solubility: Ranitidine derivatives (e.g., ranitidine amino alcohol) exhibit high solubility due to polar amines and sulphanyl groups, whereas the target compound’s chromene may reduce aqueous solubility.

Pyrazole-Formamide Derivatives

discusses N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide, a pyrazole-formamide crystal . Contrasts include:

  • Linker Group : The formamide group in vs. carboxamide in the target alters hydrogen-bonding capacity and dipole moments.
  • Crystallinity : ’s compound forms stable crystals via N-H···O interactions; the target’s chromene may introduce steric hindrance, affecting crystallinity.

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